molecular formula C8H14O2 B3385028 (E)-2,4,4-trimethylpent-2-enoic acid CAS No. 60065-21-6

(E)-2,4,4-trimethylpent-2-enoic acid

Cat. No.: B3385028
CAS No.: 60065-21-6
M. Wt: 142.2 g/mol
InChI Key: WLWUSHPRMWJNAR-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2,4,4-trimethylpent-2-enoic acid is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Biologically Active Compounds

(E)-2,4,4-Trimethylpent-2-enoic acid derivatives are significant in the synthesis of biologically active compounds. For instance, the stereoselective synthesis method for tetrasubstituted derivatives of α,β-unsaturated carboxylic acids, which includes this compound, is crucial for producing compounds like Tapentadol, a centrally acting analgesic (Rzymkowski & Piątek, 2016).

Industrial Chemical Reactions

This acid plays a role in industrial chemistry, particularly in hydrogenation and isomerization reactions. A study on the hydrogenation of diisobutylene, which includes 2,4,4-trimethylpent-2-ene, highlights the need for effective catalysts that can handle both hydrogenation and isomerization under mild conditions (Talwalkar, Thotla, Sundmacher, & Mahajani, 2009).

Discovery of Natural Products

The compound is also relevant in the discovery and analysis of natural products. For example, research on Amycolatopsis alba DSM 44262 led to the identification of new abscisic acid-type sesquiterpenes closely related to this compound, highlighting its role in the biosynthesis of natural compounds with potential antimicrobial activities (Xiaomei Li, Xiaoman Li, & Chunhua Lu, 2017).

Chemical Structure Analysis

Studies on the molecular structures of similar compounds to this compound provide insights into their chemical and physical properties. For example, research on the crystal structure of (E)-dodec-2-enoic acid reveals important information about the spatial arrangement and hydrogen bonding patterns of such unsaturated carboxylic acids (Sonneck, Peppel, Spannenberg, & Wohlrab, 2015).

Enantioselective Synthesis

The compound is also used in enantioselective synthesis processes. For example, research on the synthesis of unsaturated α-hydroxy acids has led to the development of methods for preparing (S)- and (R)-2-hydroxyhex-5-enoic acid and (S)- and (R)-2-hydroxyhept-6-enoic acid with high enantiomeric excesses, which are significant for studying structure-activity relationships in biological systems [(Macritchie, Silcock, & Willis, 1997)](https://consensus.app/papers/synthesis-unsaturated-acids-macritchie/6577f95f13d55c449458e36506371174/?utm_source=chatgpt).

Properties

IUPAC Name

(E)-2,4,4-trimethylpent-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6(7(9)10)5-8(2,3)4/h5H,1-4H3,(H,9,10)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWUSHPRMWJNAR-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(C)(C)C)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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